molecular formula C18H25NO4 B8091441 (S)-3-benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid

(S)-3-benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B8091441
M. Wt: 319.4 g/mol
InChI Key: SLWITFDUIZLEJL-SFHVURJKSA-N
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Description

(S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: is a complex organic compound characterized by its benzyl and tert-butoxycarbonyl functional groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl (BOC) group. The BOC group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The benzyl group is usually introduced through a benzyl halide in a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The benzyl group can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like chromium trioxide or potassium permanganate.

  • Reduction: : The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

  • Substitution: : The BOC group can be removed using strong acids like trifluoroacetic acid, allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Chromium trioxide, potassium permanganate, and dichloromethane as the solvent.

  • Reduction: : Lithium aluminum hydride in ether.

  • Substitution: : Trifluoroacetic acid in dichloromethane.

Major Products Formed

  • Oxidation: : Benzaldehyde, Benzoic acid.

  • Reduction: : 3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-methanol.

  • Substitution: : Deprotected piperidine derivatives.

Scientific Research Applications

(S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: has several applications in scientific research:

  • Chemistry: : It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

  • Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: : It has potential as a precursor in the development of new drugs, especially those targeting neurological disorders.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the context of its use.

Comparison with Similar Compounds

(S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: can be compared to other similar compounds, such as:

  • (R)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: : The enantiomer of the compound, which may have different biological activity.

  • 3-Benzyl-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid: : A structurally similar compound with a pyrrolidine ring instead of piperidine, potentially leading to different reactivity and applications.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

(3S)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWITFDUIZLEJL-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@](C1)(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Benzylpiperidine-1,3-dicarboxylic acid 1-tert-butyl ester (76 g, 238 mmol) was dissolved in EtOAc (3,0 L) in a one neck flask (5 L) equipped with magnetic stirring. Then H2O (30 ml), R(+)-1-phenethylamine (18,2 ml, 143 mmol) and Et3N (13,2 ml, 95 mmol) were added and the mixture was stirred overnight at room temperature resulting in precipitation of white crystals (41,9 g), which were removed by filtration, washed with EtOAc and dried in vacuo. The precipitate was dissolved in a mixture of aqueous NaHSO4 (300 ml, 10%) and EtOAc (600 ml), layers were separated and the aqueous layer re-extracted with EtOAc (100 ml). The combined organic layers were washed with brine (100 ml), dried over MgSO4 and filtered. The solvent was removed in vacuo to afford a colorless oil, which was dissolved in EtOAc(1):heptane(10) and aged overnight. The crystals that had been formed were removed by filtration, washed with heptane and dried in vacuo to give one compound which is either (3R)-3-benzylpiperidine-1,3-dicarboxylic acid 1-tert-butyl ester or (3S)-3-benzylpiperidine-1,3-dicarboxylic acid 1-tert-butyl ester (27,8 g).
[Compound]
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heptane(10)
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EtOAc(1)
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